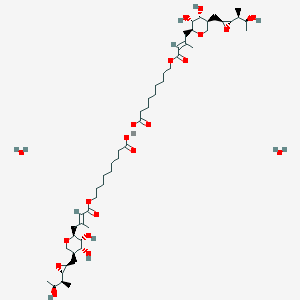
5-Chloropicolinohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloropicolinohydrazide is a chemical compound that is not directly mentioned in the provided papers. However, related compounds with chloro substituents and hydrazide functional groups are discussed, which can provide insights into the chemical behavior and properties that 5-Chloropicolinohydrazide might exhibit. For instance, compounds with chloro substituents and nitrogen-containing heterocycles, such as 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole and 5-chloro-N-phenylpyrazine-2-carboxamides, have been synthesized and characterized for their potential applications in various fields, including medicinal chemistry and materials science .
Synthesis Analysis
The synthesis of related compounds typically involves the formation of heterocyclic structures with the incorporation of chloro substituents and hydrazide groups. For example, the synthesis of 5-chloro-N-phenylpyrazine-2-carboxamides involves combining 5-Chloropyrazinamide (5-Cl-PZA) with various anilide motifs to test their antimycobacterial activity . Similarly, the synthesis of copper(II) complexes with a tridentate Schiff base ligand derived from 5-chloro-2-hydroxyacetophenone and salicylhydrazide indicates the use of hydrazide derivatives in complex formation . These methods could potentially be adapted for the synthesis of 5-Chloropicolinohydrazide.
Molecular Structure Analysis
The molecular structure of compounds related to 5-Chloropicolinohydrazide has been determined using various spectroscopic techniques and single-crystal X-ray diffraction. For instance, the crystal and molecular structure of 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole was characterized, revealing an orthorhombic space group and specific unit cell parameters . The molecular structure is often further analyzed using density functional theory (DFT) calculations to understand the electronic properties and molecular geometry .
Chemical Reactions Analysis
The chemical reactivity of chloro-substituted hydrazides can be inferred from the reactions they undergo. For example, the hetero-cyclization reaction of 4-chlorophenyl isothiocyanate and formic hydrazide leads to the formation of 4-(4-chlorophenyl)-4,5-dihydro-1H-1,2,4-triazole-5-thione . Such reactions typically involve the formation of new heterocyclic rings and the utilization of the hydrazide group as a reactive site for cyclization.
Physical and Chemical Properties Analysis
The physical and chemical properties of chloro-substituted hydrazides and related compounds can be diverse. For example, the antimycobacterial activity of 5-chloro-N-phenylpyrazine-2-carboxamides was evaluated, showing significant in vitro activity against Mycobacterium tuberculosis . The electronic and magnetic properties of copper(II) complexes with Schiff base ligands derived from chloro-substituted hydrazides have also been characterized, indicating potential applications in materials science . The solubility, melting points, and stability of these compounds can vary widely and are important for their practical applications.
Safety And Hazards
Propiedades
IUPAC Name |
5-chloropyridine-2-carbohydrazide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClN3O/c7-4-1-2-5(9-3-4)6(11)10-8/h1-3H,8H2,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVKNTLQLSWDDCY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Cl)C(=O)NN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50597157 |
Source


|
| Record name | 5-Chloropyridine-2-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50597157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.58 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloropicolinohydrazide | |
CAS RN |
145835-01-4 |
Source


|
| Record name | 5-Chloropyridine-2-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50597157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![(3S,5S,9R,10S,13R,17R)-3-hydroxy-10,13-dimethyl-17-[(2R)-6,7,7,7-tetrafluoro-6-(trifluoromethyl)heptan-2-yl]-1,2,3,4,5,6,7,9,11,12,16,17-dodecahydrocyclopenta[a]phenanthren-15-one](/img/structure/B130519.png)